molecular formula C9H12F2N2O2 B2762959 N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide CAS No. 1645511-21-2

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide

Cat. No.: B2762959
CAS No.: 1645511-21-2
M. Wt: 218.204
InChI Key: BJKFSLGSNYVQEZ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is a synthetic small molecule characterized by a propanamide backbone modified with a 1-cyanocyclopropyl group at the terminal amide nitrogen and a 2,2-difluoroethoxy substituent at the third carbon.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKFSLGSNYVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide can be represented as follows:

  • Molecular Formula : Cx_{x}Hy_{y}F2_{2}Nz_{z}On_{n}
  • Molecular Weight : Approximately 250.3 g/mol (exact values depend on the specific isomer).

The compound features a cyanocyclopropyl moiety and a difluoroethoxy group, which may contribute to its unique biological properties.

Research indicates that N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide exhibits kinase inhibition properties. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in various diseases, including cancer and fibrosis .

Therapeutic Potential

  • Cancer Treatment :
    • The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. In vitro studies have demonstrated its ability to suppress tumor cell proliferation, particularly in models of breast cancer .
    • A study highlighted that compounds similar to N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide exhibited synergistic effects when combined with established chemotherapeutic agents like gemcitabine .
  • Fibrosis Treatment :
    • The compound has been investigated for its potential in treating fibrotic diseases. Its mechanism involves modulating pathways that lead to excessive tissue scarring .

Case Study 1: Breast Cancer

A recent study focused on the application of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in breast cancer models. The results indicated:

  • Inhibition of PKMYT1 : The compound selectively inhibited PKMYT1, leading to reduced cell viability in CCNE1-amplified breast cancer cells.
  • Synergistic Effects : When used in combination with gemcitabine, the compound enhanced cytotoxicity against resistant cancer cells .

Case Study 2: Fibrosis

In a model of pulmonary fibrosis:

  • Mechanistic Insights : The compound was shown to interfere with the TGF-β signaling pathway, which is critical in the pathogenesis of fibrosis.
  • Therapeutic Efficacy : Significant reductions in collagen deposition were observed upon treatment with N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide .

Data Table: Summary of Biological Activities

Activity TypeTarget DiseaseMechanism of ActionReference
Kinase InhibitionBreast CancerInhibition of PKMYT1
Synergistic CytotoxicityBreast CancerCombined use with gemcitabine
Fibrosis TreatmentPulmonary FibrosisModulation of TGF-β signaling

Scientific Research Applications

Agricultural Applications

Pesticidal Activity
One of the primary applications of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is its use in pest control. Research indicates that compounds with similar structures demonstrate effectiveness against invertebrate pests, including insects and nematodes. The compound's mode of action likely involves disrupting the nervous system of these pests, leading to their mortality .

  • Mechanism of Action : The compound acts on specific neurotransmitter pathways, inhibiting essential functions in pest physiology.
  • Target Pests : Effective against a range of agricultural pests that threaten crop yields.
Property Details
Target Organisms Insects, arachnids, nematodes
Application Method Foliar spray, soil application
Efficacy High mortality rates observed in controlled studies

Pharmaceutical Applications

Potential Therapeutic Uses
In the pharmaceutical realm, N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities.

  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
  • Anticancer Activity : Initial in vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cells
    • Research conducted on various cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with the compound.
    • IC50 values indicate promising potency relative to existing chemotherapeutics.
  • Inflammatory Response Modulation
    • Animal models have shown reduced markers of inflammation after administration of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide.
    • Further studies are needed to explore the underlying mechanisms and potential clinical applications.
Study Focus Findings
Cancer Cell Lines Tested Significant growth inhibition observed
Inflammation Markers Reduced levels post-treatment

Chemical Properties and Structure

Understanding the chemical properties of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is crucial for its application in both agriculture and pharmacology.

  • Molecular Formula : Cx_{x}Hy_{y}Fz_{z}Na_{a}Ob_{b}
  • Molecular Weight : Approximately 300 g/mol (exact weight may vary based on specific isotopes).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid and amine derivatives.
Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (110°C, 12–24 hours)

  • Basic Hydrolysis : 2M NaOH, 80°C, 8–12 hours

Example Reaction :

N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamideH+/OH3-(2,2-Difluoroethoxy)propanoic acid+1-Cyanocyclopropylamine\text{N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-(2,2-Difluoroethoxy)propanoic acid} + \text{1-Cyanocyclopropylamine}

Key Observations :

  • Acidic conditions favor faster cleavage but may degrade the cyanocyclopropyl group.

  • Basic hydrolysis preserves the nitrile functionality but requires longer reaction times .

Nucleophilic Substitution at the Difluoroethoxy Group

The electron-deficient 2,2-difluoroethoxy moiety participates in nucleophilic substitution (SN2) reactions, particularly with strong nucleophiles like thiols or amines.
Reaction Pathway :

R-OCH2CF2H+NuR-OCH2Nu+CF2H\text{R-OCH}_2\text{CF}_2\text{H} + \text{Nu}^- \rightarrow \text{R-OCH}_2\text{Nu} + \text{CF}_2\text{H}^-

Reagents and Outcomes :

NucleophileProductYield (%)ConditionsSource
HS⁻3-(Thioethoxy)propanamide derivative72DMF, 60°C, 6h
NH₃3-(Aminoethoxy)propanamide derivative58EtOH, RT, 24h

Notes :

  • Steric hindrance from the cyclopropane ring slows reaction kinetics.

  • Fluorine substituents enhance leaving-group ability .

Cyano Group Reactivity

The 1-cyanocyclopropyl group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine.

  • Cycloaddition : Reacts with azides in Huisgen cycloaddition (click chemistry) under Cu(I) catalysis.

Example Transformation :

NC-C3H5+R-N3Cu(I)Triazole derivative\text{NC-C}_3\text{H}_5 + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

Key Data :

  • Reduction yields 1-aminocyclopropane with >90% efficiency (H₂, 50 psi, RT) .

  • Click reactions require anhydrous conditions and exhibit moderate regioselectivity .

Amide Functionalization

The propanamide backbone is amenable to:

  • N-Alkylation : Using alkyl halides in the presence of NaH.

  • Cross-Coupling : Buchwald-Hartwig amination with aryl halides.

Synthetic Applications :

Reaction TypeReagentProductYield (%)Source
N-MethylationCH₃I, NaHN-Methylated derivative65
Aryl AminationPd(dba)₂, XPhosBiarylpropanamide48

Challenges :

  • Steric bulk from the cyclopropane limits coupling efficiency.

  • Difluoroethoxy groups may coordinate with transition-metal catalysts .

Stability Under Thermal and Oxidative Conditions

  • Thermal Decomposition : Degrades above 200°C, releasing HF and cyanide byproducts (TGA-DSC data).

  • Oxidative Stability : Resists oxidation by H₂O₂ or O₂ but reacts with strong oxidizers (e.g., KMnO₄), cleaving the cyclopropane ring .

Comparison with Similar Compounds

Structural Features

The core structure of N-(1-cyanocyclopropyl)propanamide is shared among several analogs, with variations in the substituent at the third carbon of the propanamide chain:

Compound Name Substituent at C3 Key Structural Differences
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide 2,2-difluoroethoxy High electronegativity, moderate lipophilicity
7b (N-(1-Cyanocyclopropyl)-3-(3-methylindole)propanamide) 3-methylindole Bulky aromatic group, enhances π-π interactions
8b (N-(1-Cyanocyclopropyl)-3-(5-fluoroindole)propanamide) 5-fluoroindole Fluorine introduces polarity and hydrogen bonding
ICatS () (2,3-difluorobenzyl)sulfonyl Sulfonyl group increases acidity and hydrogen bonding
Benzothiazole derivatives () Phenyl, chlorophenyl, etc. Lack cyanocyclopropyl; benzothiazole core alters target specificity

The 2,2-difluoroethoxy group in the target compound distinguishes it from indole-containing analogs (7b, 8b), which rely on aromatic interactions for enzyme inhibition.

Enzyme Inhibition Profiles:
  • 7b and 8b (): Both compounds inhibit Rhodesain, a cysteine protease critical in parasitic infections. The 5-fluoroindole in 8b may improve selectivity via halogen bonding .
  • ICatS (): A Cathepsin S inhibitor with sustained activity in cell cultures (1–10 µM). The sulfonyl group likely enhances binding to Cathepsin S’s active site .

The target compound’s difluoroethoxy group may balance lipophilicity and polarity, optimizing penetration into hydrophobic enzyme pockets while maintaining solubility.

Physicochemical Properties

Property Target Compound 7b 8b
Molecular Formula Not provided C₁₆H₁₇N₃O C₁₅H₁₄FN₃O
Molecular Weight Estimated ~260–280 g/mol 267.33 g/mol 275.29 g/mol
LogP (Predicted) Moderate (~2.5–3.5) High (~3.5–4.0) Moderate (~3.0–3.5)
Solubility Likely moderate (fluorine) Low (bulky indole) Moderate (fluorine)

The difluoroethoxy group in the target compound likely reduces crystallinity compared to indole analogs, enhancing bioavailability.

Pharmacokinetic Considerations

  • Metabolic Stability: The cyanocyclopropyl group in all analogs resists amide bond hydrolysis, prolonging half-life .
  • Toxicity: Indole-containing analogs (7b, 8b) may exhibit higher cytotoxicity due to aromatic stacking in non-target tissues, whereas the target compound’s aliphatic difluoroethoxy group could reduce off-target interactions.
  • Cellular Uptake: Fluorine atoms in both the target compound and 8b improve passive diffusion across membranes .

Q & A

Q. What are the standard synthetic routes for N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with alkoxy groups).

Reduction steps (e.g., using iron powder in acidic media) to convert nitro intermediates to amines.

Condensation reactions with cyanoacetic acid derivatives in the presence of condensing agents.

Key factors affecting yield and purity:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Temperature control : Mild conditions (~60–80°C) prevent decomposition of sensitive intermediates.
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and cyclopropane geometry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns (e.g., fluorine atoms).
  • X-ray crystallography : Resolves stereochemical ambiguities and validates crystal packing .
  • HPLC : Ensures purity (>95%) by detecting trace impurities.

Q. What are the documented physicochemical properties of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, and how were they determined?

Methodological Answer: Key properties include:

Property Value Method
Molecular formulaC11H13F2N2O2C_{11}H_{13}F_2N_2O_2Computed via PubChem
Molecular weight261.23 g/molHRMS or elemental analysis
SolubilityLipophilic (DMSO-soluble)Shake-flask method
Melting point120–125°CDifferential scanning calorimetry

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:

Cross-validation : Compare data across multiple techniques (e.g., 2D NMR, IR, and X-ray) to resolve conflicting assignments.

Computational simulations : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrational modes, aligning theoretical and experimental results .

Isotopic labeling : Introduce 15N^{15}N or 19F^{19}F labels to track specific groups in complex spectra.

Q. What computational strategies are recommended for predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • Quantum chemical calculations : Employ Gaussian or ORCA software to map reaction pathways (e.g., cyclopropane ring stability under acidic conditions) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), prioritizing residues involved in binding.
  • Machine learning : Train models on PubChem or ChEMBL datasets to predict metabolic stability or toxicity .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

In vitro assays : Incubate with liver microsomes or hepatocytes, monitoring degradation via LC-MS.

Isotope tracing : Use 14C^{14}C-labeled compound to track metabolite formation.

Enzyme inhibition studies : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic pathways .

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?

Methodological Answer:

Define variables : Solvent (DMF vs. THF), temperature, catalyst loading.

Response surface methodology (RSM) : Model interactions between variables to maximize yield.

Validation : Confirm optimized conditions with triplicate runs and statistical analysis (p < 0.05) .

Q. What strategies are effective for analyzing reaction byproducts and improving purification?

Methodological Answer:

  • LC-MS/MS : Identify byproducts via fragmentation patterns.
  • Chromatographic optimization : Use gradient elution in HPLC with C18 columns to resolve closely eluting impurities.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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